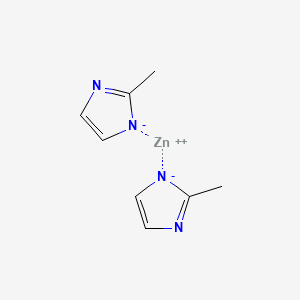

zinc bis(2-methylimidazol-3-ide)

Description

Evolution of Porous Materials and the Emergence of Metal-Organic Frameworks (MOFs)

The use of porous materials by humanity dates back to antiquity, with early examples including charcoal for purification purposes. researchgate.net The scientific study of these materials began to formalize with the characterization of zeolites, which are microporous aluminosilicate (B74896) minerals. For decades, materials like activated carbons and zeolites were the primary adsorbents used in industrial processes for applications such as separation and catalysis. novomof.com

The landscape of porous materials was revolutionized in the 1990s with the advent of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are a class of inorganic-organic hybrid crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govresearchgate.net This "building block" approach allows for an unprecedented level of control over the resulting structure, enabling the design of materials with tailored pore sizes, high surface areas, and specific functionalities. nih.govrsc.org This designability marked a significant departure from the more structurally limited traditional porous materials and opened up a vast new area of materials science. novomof.com

Distinguishing Characteristics of Zeolitic Imidazolate Frameworks within the MOF Landscape

Within the diverse family of MOFs, Zeolitic Imidazolate Frameworks (ZIFs) form a special subclass. rsc.orgresearchgate.net ZIFs are composed of tetrahedrally-coordinated transition metal ions (like zinc or cobalt) connected by imidazolate-based organic linkers. wikipedia.orgtaylorandfrancis.com While they are a subset of MOFs, ZIFs possess several distinguishing features:

Zeolite-like Topologies: As their name suggests, ZIFs are topologically isomorphic with zeolites. wikipedia.org This structural similarity imparts some of the beneficial properties of zeolites onto a MOF platform.

Exceptional Stability: Compared to many other MOFs, ZIFs exhibit remarkable thermal and chemical stability. wikipedia.orgnih.gov For instance, ZIF-8 is stable at temperatures up to 550°C in a nitrogen atmosphere and can maintain its crystallinity and porosity after exposure to boiling water and various organic solvents. ascensusspecialties.comnih.gov This robustness makes them suitable for applications under more demanding conditions. wikipedia.org

Hydrophobicity: A key issue with many traditional porous materials is their tendency to adsorb water, which can be detrimental in processes like CO2 capture. wikipedia.org ZIFs, particularly ZIF-8, are hydrophobic, which gives them an advantage in separating non-polar molecules from water-containing streams. wikipedia.orgmdpi.com

Tunability: While retaining zeolite-like stability, ZIFs also benefit from the tunability inherent to MOFs. By changing the metal ion or modifying the imidazolate linker, properties like pore size and chemical functionality can be precisely controlled. acs.orgnih.govberkeley.edu

| Feature | Activated Carbon | Zeolites | General MOFs | ZIFs |

| Composition | Amorphous Carbon | Crystalline Aluminosilicates | Metal Ions + Various Organic Linkers | Metal Ions (Zn, Co) + Imidazolate Linkers |

| Structure | Disordered, wide pore size distribution | Ordered, well-defined micropores | Highly designable, diverse topologies | Ordered, zeolite-like topologies |

| Thermal Stability | High | Very High | Varies, often moderate | High to Very High wikipedia.orgascensusspecialties.com |

| Chemical Stability | Generally high, but can be reactive | High in neutral/acidic, degrades in base | Varies, often sensitive to water/solvents | High, often water-stable wikipedia.orgmdpi.com |

| Surface Area | High | Moderate to High | Can be exceptionally high | High to Very High ascensusspecialties.commdpi.com |

| Tunability | Limited | Limited | High | High acs.org |

Historical Development and Pioneering Discoveries of ZIF-8

The development of ZIFs was a direct result of the foundational work on MOFs. In 2006, a significant breakthrough occurred when Omar Yaghi and his research group reported the synthesis and characterization of a series of ZIFs, including the now-iconic ZIF-8. wikipedia.org This work introduced a new class of materials that successfully merged the robust nature of zeolites with the modularity and high porosity of MOFs. wikipedia.org

ZIF-8, with its chemical formula C₈H₁₀N₄Zn, is constructed from zinc ions and 2-methylimidazolate linkers. The material demonstrated exceptional chemical resistance and thermal stability, properties that were highly sought after in the MOF community. wikipedia.org The discovery of ZIF-8 was pivotal; it not only expanded the functional range of MOFs but also provided a clear bridge between the well-established field of zeolite chemistry and the emerging science of reticular chemistry. wikipedia.org

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀N₄Zn | |

| Molecular Weight | 227.59 g/mol | |

| Topology | Sodalite (SOD) | ontosight.ai |

| Pore Aperture | 3.4 Å (0.34 nm) | ascensusspecialties.commdpi.com |

| Pore/Cavity Size | 11.6 Å (1.16 nm) | ascensusspecialties.comontosight.ai |

| BET Surface Area | ~1170 - 1947 m²/g | ascensusspecialties.comacs.org |

| Thermal Stability | Up to 550 °C | ascensusspecialties.com |

Theoretical Foundations for the Structural Analogy between ZIFs and Zeolites

The structural relationship between ZIFs and zeolites is not coincidental but is based on fundamental principles of geometry and chemical bonding. nih.gov The key to this analogy lies in the bond angles within their respective frameworks.

Researchers recognized that the metal-imidazole-metal (M-Im-M) linkage in frameworks made from metal ions (M) and imidazolate linkers (Im) has a strikingly similar angle, also around 145°. wikipedia.orgtaylorandfrancis.comnih.gov This geometric correspondence allows ZIFs to adopt the same tetrahedral network topologies as zeolites. wikipedia.orgresearchgate.net For example, ZIF-8, composed of ZnN₄ tetrahedra linked by 2-methylimidazole (B133640), adopts the 'sodalite' (SOD) topology, which is a classic zeolite structure. ontosight.airesearchgate.net This foundational insight enabled chemists to purposefully synthesize a new family of MOFs with the predictable and robust topologies of zeolites. nih.gov

Properties

IUPAC Name |

zinc;2-methylimidazol-3-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H5N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLKDEMTKSVIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59061-53-9 | |

| Record name | 2-Methylimidazole zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylimidazole Zinc Salt Zif 8

Solution-Phase Synthesis Approaches for ZIF-8

Solution-phase synthesis is the most common route for producing ZIF-8, offering a high degree of control over the final product's characteristics. This approach encompasses a range of techniques, from high-temperature solvothermal methods to more sustainable room-temperature preparations.

Solvothermal and Hydrothermal Techniques for ZIF-8 Crystallization

Solvothermal and hydrothermal methods are powerful techniques for crystallizing ZIF-8, typically involving the reaction of a zinc source and 2-methylimidazole (B133640) in a sealed vessel under elevated temperature and pressure. rsc.org These methods can yield highly crystalline ZIF-8 with well-defined morphologies. acs.org

The hydrothermal method, which uses water as the solvent, is considered an environmentally friendly and cost-effective approach for producing ZIF-8 crystals. rsc.org By carefully controlling reaction parameters such as temperature and time, the size and shape of the resulting crystals can be finely tuned. rsc.org For instance, porous hydrangea-like ZIF-8 crystals can be obtained at temperatures ranging from 110 to 140 °C. acs.org However, prolonged reaction times at the same temperature can lead to a transformation from the porous hydrangea-like morphology to a rhombohedral polyhedron structure. acs.org The particle size and morphology of hydrothermally synthesized ZIF-8 crystals are highly sensitive to compositional parameters, including reagent concentration and the use of surfactants, allowing for a tunable size range from 90 nm to 4 μm. rsc.org

Solvothermal synthesis, which employs organic solvents, has also been successfully used to produce ZIF-8 with high surface areas. One study reported a surface area of 1370 m²/g, a particle size of 150-200 nm, and a pore volume of 0.51 cm³/g with a 60% yield. rsc.org Microwave-assisted solvothermal synthesis has been shown to reduce reaction times to as little as four hours. hep.com.cn

Room Temperature and Aqueous Media Preparations of ZIF-8

In a move towards more sustainable and energy-efficient processes, significant research has focused on the synthesis of ZIF-8 at room temperature and in aqueous media. researchgate.netnih.gov This approach offers several advantages, including reduced energy consumption, high product yields, smaller crystal sizes, and shorter reaction times compared to solvothermal methods. nanorh.com

The synthesis of ZIF-8 in an aqueous system at room temperature can be accomplished in a matter of minutes, a stark contrast to the hours or even days required for non-aqueous methods. researchgate.net This rapid synthesis yields ZIF-8 nanocrystals with sizes around 85 nm that exhibit excellent thermal, hydrothermal, and solvothermal stability. researchgate.net Furthermore, by adjusting the synthesis conditions, it is possible to produce pure single crystals with sizes tunable from approximately 300 nm to 3 µm, boasting high Langmuir surface areas exceeding 1800 m²/g. nih.gov

The use of additives like triethylamine (B128534) (TEA) in aqueous room temperature synthesis plays a crucial role in promoting the formation of pure phase ZIF-8, especially at low ligand-to-metal salt molar ratios. nanorh.comgoogle.com The concentration of TEA can also influence the particle size of the resulting ZIF-8. google.com Another approach involves the use of a complicated mixture of surfactants to enable ZIF-8 synthesis at room temperature in water with a stoichiometric linker-to-zinc ratio of two. americanelements.com

Control of ZIF-8 Nanocrystal Formation through Precursor Concentration Modulation

The size and morphology of ZIF-8 nanocrystals can be effectively controlled by modulating the concentration of the precursors, namely the zinc salt and the 2-methylimidazole (Hmim) ligand. This control is crucial as the particle size can influence the material's stability and adsorption properties.

The concentration of the zinc precursor has a direct impact on the final particle size. For instance, studies have shown that using different zinc salts, which possess varying reactivities, can lead to a range of crystal sizes. Reactive zinc salts like zinc nitrate (B79036), zinc sulfate, and zinc perchlorate (B79767) tend to produce smaller ZIF-8 crystals (50-200 nm), while less reactive salts such as zinc chloride and zinc acetate (B1210297) yield larger crystals (350-650 nm). The choice of zinc precursor can also influence the morphology of the synthesized ZIF-8.

The molar ratio of the ligand to the metal salt is another critical parameter. Increasing the Hmim/Zn molar ratio generally leads to a decrease in particle size. The formation of ZIF-8 involves a series of steps, starting with the formation of complexes between the ligands and Zn²⁺ cations, followed by deprotonation of the ligands and coordination to form the primary building units. The concentration of the precursors influences the rates of nucleation and growth, which in turn determine the final yield and particle size of the ZIF-8.

| Precursor Variation | Effect on ZIF-8 | Reference |

| Zinc Salt Reactivity | Higher reactivity (e.g., Zn(NO₃)₂) leads to smaller crystals (50-200 nm). Lower reactivity (e.g., ZnCl₂) results in larger crystals (350-650 nm). | |

| Hmim/Zn Molar Ratio | Increasing the ratio generally decreases the particle size. | |

| Precursor Concentration | Affects nucleation and growth rates, influencing yield and particle size. |

Influence of Solvent Systems on ZIF-8 Morphology, Size Distribution, and Phase Crystallinity

The choice of solvent system exerts a profound influence on the synthesis of ZIF-8, affecting its morphology, size distribution, and phase crystallinity. The properties of the solvent, such as its polarity, viscosity, and interfacial tension, play a crucial role in the crystallization process.

Different solvents can lead to vastly different outcomes. For example, while methanol (B129727) is a commonly used solvent that yields high-quality ZIF-8, other solvents like water and dimethylformamide (DMF) may not lead to the formation of the ZIF-8 phase under the same conditions. The use of a series of aliphatic alcohols and acetone (B3395972) at room temperature has been shown to produce pill-like nanocrystals with sizes ranging from 15 to 42 nm. These nanocrystals often form globular aggregates. The hydrogen bond donating ability of the solvent is a key factor governing the reaction, altering crystallization rates and nanocrystal sizes.

Mixed-solvent systems, such as methanol-water, have also been investigated as a means to control the synthesis of ZIF-8 particles. The composition of the mixed solvent can affect the ZIF-8 yield and particle size. The solvent can act as a ligand, a guest molecule, or a structure-directing agent, thereby influencing the properties of the final product.

| Solvent | Effect on ZIF-8 Synthesis | Reference |

| Methanol | Commonly used, produces high-quality ZIF-8. | |

| Water | May not form ZIF-8 under certain room temperature conditions without additives. Can act as a ligand, potentially reacting with the zinc ion instead of 2-methylimidazole. | |

| Dimethylformamide (DMF) | May not result in ZIF-8 formation under certain room temperature conditions. | |

| Aliphatic Alcohols & Acetone | Can produce pill-like nanocrystals at room temperature with fast crystallization kinetics. |

Role of Ligand-to-Metal Molar Ratios in ZIF-8 Synthesis

The molar ratio of the organic ligand, 2-methylimidazole (Hmim), to the zinc metal source is a critical parameter that significantly influences the physicochemical characteristics of the resulting ZIF-8 crystals. This ratio has a direct impact on the crystallinity, yield, particle size, and porosity of the synthesized material.

Generally, increasing the Hmim/Zn molar ratio leads to a decrease in the particle size of ZIF-8. At low Hmim/Zn ratios, the synthesized particles often exhibit a cubic shape, which transitions to truncated rhombic dodecahedron or rhombic dodecahedron morphologies at higher ratios.

Furthermore, a higher Hmim/Zn molar ratio, within a certain range, can improve the crystallinity, yield, surface area, and micropore volume of ZIF-8. Studies have shown that an optimal Hmim/Zn molar ratio exists for achieving the best characteristics. For instance, a ratio of 8 was found to produce ZIF-8 crystals with the highest crystallinity, yield (51.09%), surface area (BET: 1268 m²/g), and micropore volume (0.62 cm³/g). However, excessively high molar ratios (e.g., 16) can lead to a decrease in these properties, as the excess ligand may inhibit particle growth by covering the particle surface.

The use of additives like triethylamine (TEA) can enable the synthesis of pure phase ZIF-8 even at relatively low ligand-to-metal salt molar ratios in an aqueous room temperature system. nanorh.comgoogle.com

| Hmim/Zn Molar Ratio | Effect on ZIF-8 Properties | Reference |

| 1 to 8 | Increased crystallinity, yield, surface area, and micropore volume. Particle size decreases. | |

| 8 | Optimal ratio for highest crystallinity, yield, and surface area in one study. | |

| 16 | Decreased crystallinity and yield due to inhibition of particle growth. |

Mechanochemical Synthesis of 2-Methylimidazole Zinc Salt

Mechanochemical synthesis offers a green and efficient alternative for the preparation of 2-Methylimidazole zinc salt (ZIF-8), often proceeding without the need for solvents. nanorh.com This solid-state method involves the grinding or milling of the solid precursors, leading to the formation of the desired product.

One approach involves the mechanochemical reaction of basic zinc carbonate with 2-methylimidazole. hep.com.cnnih.gov This reaction can be monitored in real-time by measuring the pressure changes from the evolved carbon dioxide gas. hep.com.cnnih.gov Interestingly, a feedback mechanism has been observed where the initially formed ZIF-8 can react with the CO₂ byproduct. hep.com.cnnih.gov This can be prevented by using an excess of the ligand, which can later be removed through sublimation, allowing for a completely solvent-free synthesis and purification process. nih.gov

Another solvent-free method is the mechanochemical dry conversion of zinc oxide (ZnO) to ZIF-8. nanorh.com The particle size of the ZnO precursor can affect the structure of the final ZIF-8 product. nanorh.com The addition of zinc acetate dihydrate can act as both a zinc source and a catalyst, accelerating the conversion of ZnO to ZIF-8. researchgate.net This salt-assisted mechanosynthesis can produce ZIF-8 with a hierarchical porous structure and offers the potential for large-scale, rapid production. researchgate.net

Mechanochemical methods have also been used to produce monodispersed sulfur-modified ZIF-8 nanocrystals with a rhombic dodecahedral morphology and sizes ranging from 100-200 nm. google.com This demonstrates the versatility of mechanochemistry in producing functionalized ZIF-8 materials.

Neat Grinding and Ball Milling Techniques for ZIF-8 Production

Mechanochemical methods, such as neat grinding and ball milling, offer a greener and more efficient alternative to traditional solvent-based synthesis. eucyskatowice2024.eumdpi.com These techniques utilize mechanical force to initiate the chemical reaction between the solid reactants, often in the absence or with minimal use of solvents.

Neat grinding involves the direct grinding of zinc sources and 2-methylimidazole together. This solvent-free approach is environmentally friendly and can lead to the rapid formation of ZIF-8.

Ball milling is another mechanochemical technique that has proven effective for ZIF-8 synthesis. eucyskatowice2024.eumdpi.com In this method, the reactants are placed in a container with grinding media (balls), and the rotation of the container causes the balls to collide with the reactants, providing the necessary energy for the reaction to occur. Studies have shown that ball milling can produce ZIF-8 with high yield and crystallinity. eucyskatowice2024.eu The process is often faster and more energy-efficient than conventional solvothermal methods. eucyskatowice2024.eu For instance, the use of basic zinc carbonate as the zinc source in ball milling has been shown to produce ZIF-8, with the reaction progress monitored by the release of carbon dioxide gas. rsc.org Research has also demonstrated the rapid amorphization of crystalline ZIF-8 through ball-milling, resulting in a material with a different network topology and lower porosity. rsc.org

| Parameter | Finding | Source |

| Method | Ball milling | eucyskatowice2024.eu |

| Advantage | Faster and more energy-efficient than traditional methods. | eucyskatowice2024.eu |

| Catalyst | Ammonium salts can increase the yield. | eucyskatowice2024.eu |

| Observation | The mechanochemical synthesis of ZIF-8 from basic zinc carbonate can be monitored by measuring the pressure of the released CO2. | rsc.org |

| Outcome | Ball-milling can lead to the amorphization of ZIF-8. | rsc.org |

Sustainable Synthesis Routes for ZIF-8 Utilizing Waste Materials

In a push towards a circular economy, researchers are exploring the use of waste materials as precursors for ZIF-8 synthesis. This approach not only reduces the environmental impact of ZIF-8 production but also provides a value-added application for waste streams.

Furthermore, waste from other industries can be repurposed for ZIF-8 synthesis. For example, zinc oxide from spent batteries has been successfully used as a zinc source for the fabrication of ZIF-8 via a ball milling process. mdpi.com This method is not only environmentally friendly but also produces ZIF-8 with a smaller crystallite size and higher specific surface area compared to ZIF-8 synthesized from commercial zinc sources. mdpi.com

| Waste Material | Synthesis Method | Key Finding | Source |

| Recycled Mother Liquor | Addition of a deprotonator (e.g., NaOH, NH4OH) | Enables the production of phase-pure ZIF-8, reducing solvent and reagent consumption. | csic.esacs.org |

| Waste Zinc Oxide (from batteries) | Ball Milling | Produces ZIF-8 with smaller crystallite size and higher specific surface area. | mdpi.com |

Template-Assisted and Directed Growth Strategies for ZIF-8 Architectures

Controlling the morphology and architecture of ZIF-8 at the nanoscale is crucial for tailoring its properties for specific applications. Template-assisted and directed growth strategies offer a powerful means to achieve this control.

Incorporation of Carbon Nanotubes (CNTs) and Other Nano-Templates in ZIF-8 Synthesis

Nano-templates, such as carbon nanotubes (CNTs), can be incorporated during the synthesis of ZIF-8 to create composite materials with enhanced properties. The direct loading of active materials onto CNTs improves the contact between the components, with the CNTs serving as pathways for electron transport, leading to better performance in applications like batteries. nih.gov For instance, ZIF-8 has been used as a precursor to create nanoporous carbon materials, and by introducing bimetallic ions like cobalt and zinc during the ZIF synthesis, carbon nanotubes can be grown on the surface of the resulting nanoporous carbon. rsc.orgelsevierpure.com

Cellulose nanocrystals (CNCs) have also been utilized as a template for the uniform growth of ZIF-8 nanocrystals on their surface. researchgate.net The size of the ZIF-8 crystals can be controlled by varying the stoichiometry of the components. researchgate.net This hybrid material can then serve as a template for synthesizing other microporous organic polymers. researchgate.net

Modulation of ZIF-8 Growth via Templating Agent Inclusion

The growth of ZIF-8 can be modulated by the inclusion of various templating agents. These agents can influence the particle size, morphology, and stability of the resulting ZIF-8 crystals. For example, amino-terminated polyethylene (B3416737) glycol (PEG-NH2) has been used in a one-pot synthesis method to produce PEG-modified ZIF-8 nanoparticles. nih.gov The PEG modification improves the colloidal stability of the ZIF-8 nanoparticles in water and cell culture fluids. nih.gov

Similarly, poly(acrylic acid sodium salt) (PAAS) can be used to control the size of ZIF-8 during synthesis. nih.gov By adjusting the molecular weight of PAAS, ZIF-8 particles of different sizes can be obtained. nih.gov

Continuous Production Methods for ZIF-8

Scaling up the production of ZIF-8 from batch synthesis to continuous processes is essential for its industrial viability. Continuous production methods offer advantages such as consistent product quality, higher throughput, and reduced operational costs.

Extrusion-Based Synthesis Techniques for Large-Scale ZIF-8 Preparation

Reactive extrusion is a promising technique for the large-scale and continuous synthesis of ZIF-8. This solvent-free or low-solvent method involves feeding the solid reactants (a zinc source and 2-methylimidazole) into a twin-screw extruder. The mechanical mixing and heating within the extruder drive the formation of ZIF-8. This method has been successfully adapted for the production of ZIF-8 biocomposites, for example, by encapsulating bovine serum albumin (BSA) within the ZIF-8 structure. The process allows for high encapsulation efficiency and consistent product quality, demonstrating its potential for the cost-effective and scalable production of ZIF-8 and its composites.

Post-Synthetic Modification and Functionalization of ZIF-8 Materials

Post-synthetic modification (PSM) and functionalization are powerful strategies to enhance and tailor the properties of Zeolitic Imidazolate Framework-8 (ZIF-8) for specific applications. These techniques allow for the introduction of new functionalities, the tuning of pore environments, and the creation of hybrid materials with synergistic properties.

Surface Engineering of ZIF-8 for Enhanced Performance

Surface engineering of ZIF-8 nanoparticles focuses on modifying their external surface to improve properties such as stability, biocompatibility, and dispersibility, without altering the core crystalline structure.

One common approach involves the use of polymers to coat the ZIF-8 surface. For instance, polymers like polyethylene glycol (PEG) and poly(sodium 4-styrenesulfonate) (PAAS) have been used to modify the surface of ZIF-8. PEG modification, often carried out using amino poly(ethylene glycol) (PEG-NH2) in a one-pot synthesis, enhances the colloidal stability of ZIF-8 nanoparticles in water and cell culture fluids, and can reduce their toxicity. nih.gov Another method involves synthesizing PAAS nanospheres first and then growing ZIF-8 on their surface, which allows for surface modification without compromising the porosity of the ZIF-8 core. nih.gov

Functional molecules can also be grafted onto the ZIF-8 surface. Bis[2-(methacryloyloxy) ethyl] phosphate (B84403) (BMAP) has been used to modify ZIF-8 nanoparticles by incubating them in a BMAP/DMF solution. nih.gov Another example is the functionalization of the ZIF-8 surface with 3-aminopropyl trimethoxy silane (B1218182) (APTMS). scispace.com Furthermore, the creation of core-satellite superstructures, such as ZIF-8@Ag, has been achieved through the solvent-induced self-assembly of silver nanoparticles onto the ZIF-8 surface, leading to enhanced performance in applications like surface-enhanced Raman spectroscopy (SERS). nih.gov

These surface modifications can introduce new chemical functionalities and improve the processability of ZIF-8, expanding its utility in various fields.

Inclusion of Guest Species within ZIF-8 Pores for Hybrid Material Development

The porous structure of ZIF-8, with its large cavities (11.6 Å) and small apertures (3.4 Å), makes it an excellent host for encapsulating a variety of guest species, leading to the development of hybrid materials with unique properties. nih.govgoogle.com

One area of interest is the incorporation of carbon-based materials. For example, rice husk derived graphene-like material (GRHC) has been incorporated into ZIF-8, which can increase the crystallization rate and create new pores, thereby improving properties like hydrogen gas adsorption at room temperature. researchgate.net The carbonization of ZIF-8 itself, sometimes in the presence of a eutectic salt like NaCl-ZnCl2, can produce porous carbon materials that retain the original dodecahedral structure of the ZIF-8 crystals. researchgate.net These carbonized materials often contain doped nitrogen atoms, which can enhance their adsorption capabilities. researchgate.net

The encapsulation of functional molecules is another key strategy. For instance, ZIF-8 has been used to encapsulate metal nanoparticles and other active species for applications in catalysis and sensing. The development of ZIF-8 based substrates for surface-enhanced Raman spectroscopy (SERS) often involves the inclusion of plasmonically active nanoparticles, like silver, to enhance the Raman signal of detected molecules. nih.gov The combination of ZIF-8's high adsorption capacity with the signal enhancement from the guest species makes these hybrid materials highly effective. nih.gov

The table below summarizes some examples of guest species incorporated into ZIF-8 and the resulting properties of the hybrid materials.

| Guest Species | Method of Incorporation | Resulting Hybrid Material | Enhanced Properties |

| Graphene-like material from rice husk (GRHC) | Not specified | GRHC/ZIF-8 | Increased crystallization rate, new pore development, improved H₂ adsorption. researchgate.net |

| Silver Nanoparticles (Ag NPs) | Solvent-induced self-assembly | ZIF-8@Ag | Enhanced performance in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov |

| Lanthanum Hydroxide (B78521) (La(OH)₃) | Immersion deposition | La@ZIF-8 | Excellent adsorption capacity for phosphate from water. nih.gov |

Doping Strategies for Bimetallic and Multimetallic ZIF-8 Derivatives

Introducing a second or even third metal ion into the ZIF-8 framework is a powerful strategy to tune its electronic, optical, and catalytic properties. This doping can lead to the formation of bimetallic or multimetallic ZIF-8 derivatives with enhanced performance compared to the pristine material.

A common approach is the co-doping of ZIF-8 with transition metals. For example, co-doping with cobalt (Co) and zinc (Zn) has been shown to enhance the optoelectronic properties of ZIF-8. nipes.orgnipes.org This bimetallic doping can reduce the bandgap energy of ZIF-8 from 2.82 eV to as low as 1.25 eV, leading to improved light absorption and making the material more suitable for applications in photodetectors, solar cells, and photocatalysis. nipes.orgnipes.org The introduction of cobalt ions, in particular, can significantly influence the optical properties of the resulting bimetallic Zn/Co ZIF-8 particles. nipes.org

Another example is the doping of ZIF-8 with copper (Cu) and iron (Fe). Bimetal doped Cu-Fe-ZIF-8 nanocomposites have demonstrated a significantly higher adsorption capacity for tetracycline (B611298) hydrochloride from water, outperforming pristine ZIF-8 by a factor of 4.8. rsc.org The presence of multiple metal centers can create more active sites and enhance the interactions with target molecules.

The synthesis method for these doped materials can vary. A facile wet chemical method, such as direct combination, can be used for the synthesis of Co/Zn co-doped ZIF-8. nipes.org A rapid room-temperature synthesis method for bimetallic ZIF-8 has also been developed using a hydroxide double salt (HDS) precursor, which provides numerous active sites for rapid nucleation and the formation of uniform bimetallic ZIF-8 particles. researchgate.netnih.gov Furthermore, a novel "clip-off" chemistry approach has been demonstrated where iron centers in a heterometallic Fe-Zn-ZIF-8 can be selectively removed, creating mesopores within the ZIF-8 structure. acs.org

The table below provides a summary of different bimetallic and multimetallic ZIF-8 derivatives and their enhanced properties.

| Dopant Metals | Synthesis Method | Resulting Material | Enhanced Properties and Applications |

| Cobalt (Co), Zinc (Zn) | Wet chemical method | Co/Zn-ZIF-8 | Reduced bandgap, enhanced optical absorption, potential for optoelectronic devices. nipes.orgnipes.org |

| Copper (Cu), Iron (Fe) | One-pot and ion-exchange | Cu-Fe-ZIF-8/GCN | High adsorption capacity for tetracycline hydrochloride. rsc.org |

| Iron (Fe), Zinc (Zn) | Not specified | Fe-Zn-ZIF-8 | Precursor for creating mesoporous ZIF-8 via selective iron removal. acs.org |

| Cobalt (Co) | Pyrolysis of Co-ZIF-8 and g-C₃N₄ | 2D Co-CN(H) | Enhanced oxidase-like performance for biosensing. miragenews.com |

Integration with Ionic Liquids (ILs) for Composite ZIF-8 Materials

The integration of ionic liquids (ILs) into the porous structure of ZIF-8 results in the formation of IL@ZIF-8 composite materials with synergistic properties that are beneficial for a range of applications, particularly in gas separation and electrochemistry.

These composites are typically prepared by impregnating the ZIF-8 framework with the ionic liquid. unl.pt The successful incorporation of the IL into the ZIF-8 pores has been confirmed by various characterization techniques, which show that the crystalline structure of ZIF-8 is maintained after impregnation. unl.pt

One of the primary applications of IL@ZIF-8 composites is in gas separation, especially for CO₂ capture. The encapsulation of ILs within ZIF-8 pores can create new adsorption sites and enhance the selectivity for CO₂ over other gases like N₂ and CH₄. rsc.orgmdpi.com For example, composites containing fluorinated hydrophobic anions such as [BF₄]⁻, [PF₆]⁻, and [Tf₂N]⁻ have shown improved CO₂ adsorption and selectivity compared to pristine ZIF-8. rsc.org The choice of the anion in the ionic liquid plays a crucial role in the CO₂ separation performance of the composite material. rsc.org Similarly, ammonium-based ionic liquids have been used to create composites with increased CO₂/N₂ selectivity. unl.pt

In the field of electrochemistry, IL@ZIF-8 composites are being explored as solid-state electrolytes for batteries. nih.gov The encapsulation of ILs within the MOF can lead to environmentally benign solid electrolytes with high thermal stability and a wide electrochemical stability window. nih.gov For instance, ZIF-8 combined with a sodium-enriched IL has been investigated for use in sodium-ion batteries. nih.gov

The table below highlights some of the ionic liquids integrated with ZIF-8 and the resulting applications of the composites.

| Ionic Liquid (IL) | Application of Composite | Key Findings |

| 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) | Hybrid electrolytes in batteries | IL can be stabilized within the pores of ZIF-8. nih.gov |

| Ammonium-based ILs (e.g., [N₂ ₁ ₁ ₄][Ac]) | CO₂/N₂ and CO₂/CH₄ separations | Acetate-based composites showed high CO₂ selectivity compared to ZIF-8. unl.pt |

| [BMIM]⁺ with various anions (e.g., [BF₄]⁻, [PF₆]⁻, [Tf₂N]⁻) | Selective CO₂ capture | Fluorinated hydrophobic anions in the composites show better CO₂ adsorption and selectivity. rsc.org |

| 1-ethyl-3-methylimidazolium ([EMIM]⁺) with cyano-based anions | CO₂ separation from CH₄ or N₂ | The IL structure and loading impact the gas sorption and permeation properties. mdpi.com |

Formation of Mixed-Matrix Membranes (MMMs) with ZIF-8 as Fillers

Mixed-matrix membranes (MMMs) incorporating ZIF-8 as a filler material represent a promising approach to overcome the trade-off between permeability and selectivity that limits the performance of conventional polymer membranes for gas separation.

The fabrication of these membranes often involves dispersing ZIF-8 nanoparticles within a polymer matrix. A key challenge in the development of MMMs is ensuring good compatibility and adhesion between the ZIF-8 filler and the polymer matrix to avoid the formation of non-selective voids. To address this, in-situ growth methods have been developed where the ZIF-8 crystals are synthesized directly within the polymer matrix. nih.govnih.gov This can lead to improved dispersion and interfacial properties compared to traditional blending methods. nih.gov

The choice of polymer is also crucial. Cross-linked polymers, such as cross-linked polyimide (6FDA-DAM:DABA), have been used to fabricate MMMs. nih.gov The degree of cross-linking can influence the properties of the polymer and the in-situ formation of the ZIF-8 particles, ultimately affecting the gas separation performance of the membrane. nih.gov

ZIF-8 based MMMs have shown enhanced performance in various gas separation applications. For example, incorporating ZIF-8 into a 6FDA-durene polyimide matrix has led to increased CO₂ permeability and CO₂/CH₄ selectivity. researchgate.net In some cases, these membranes have surpassed the Robeson upper bound, which represents the state-of-the-art performance for polymeric membranes. researchgate.net Similarly, MMMs fabricated with in-situ grown ZIF-8 in a polyethersulfone (PES) matrix have shown enhanced CO₂ permeability for CO₂/CH₄ separation. nih.gov

The table below summarizes the performance of some ZIF-8 based MMMs for gas separation.

| Polymer Matrix | ZIF-8 Loading (wt%) | Gas Separation Application | Key Performance Improvement |

| Cross-linked polyimide (6FDA-DAM:DABA) | Not specified | Propylene (B89431)/propane (B168953) separation | Mitigated gas permeability reduction compared to non-cross-linked systems. nih.gov |

| Polyethersulfone (PES) | Not specified | CO₂/CH₄ separation | In-situ ZIF-8 based MMMs showed enhanced CO₂ permeability compared to pure PES. nih.gov |

| 6FDA-durene polyimide | 10 | CO₂/CH₄ separation | Achieved CO₂ permeability of 1426.75 Barrer with a CO₂/CH₄ selectivity of 28.70, surpassing the 2008 Robeson upper bound. researchgate.net |

Elucidating the Coordination Chemistry and Framework Dynamics of 2 Methylimidazole Zinc Salt

Coordination Environment of Zinc(II) Centers in ZIF-8

Tetrahedral Coordination Motifs and Ligand Interactions in ZIF-8

In the crystalline structure of ZIF-8, each zinc(II) ion is coordinated to four nitrogen atoms from four distinct 2-methylimidazolate linkers. researchgate.net This arrangement results in a characteristic ZnN₄ tetrahedral coordination motif, which serves as the fundamental node in the framework's construction. researchgate.netresearchgate.net The 2-methylimidazolate ligand acts as a bridge, connecting two separate zinc centers. researchgate.net

The interaction between the zinc ion and the nitrogen atoms of the imidazolate linker is a coordinative bond with significant polarization. researchgate.net Density-functional theory (DFT) calculations indicate that in ZIF-8, there is an excess of positive charge on the zinc ion and a corresponding increase in negative charge on the nitrogen atoms. acs.org The calculated Zn-N bond distance in ZIF-8 is approximately 1.989 Å. acs.org This bond length is consistent with values reported for other organometallic compounds featuring zinc coordinated to nitrogen. acs.org

Influence of Ligand Substituents on Zinc(II) Coordination Geometries

The coordination environment of the zinc(II) center can be systematically altered by modifying the substituent at the 2-position of the imidazolate ring. Studies comparing ZIF-8 (with a -CH₃ group) to analogues with hydrogen (-H), chloro (-Cl), and bromo (-Br) substituents reveal distinct effects on the local geometry. acs.org

| Compound | Substituent at 2-Position | Calculated Zn-N Bond Length (Å) | Reference |

|---|---|---|---|

| ZIF-8 | -CH₃ | 1.989 | acs.org |

| ZIF-8-H | -H | 2.004 | acs.org |

| ZIF-8-Cl | -Cl | ~1.99 | acs.org |

| ZIF-8-Br | -Br | ~1.99 | acs.org |

Unsaturated Coordination Sites and their Significance in ZIF-8 Reactivity

While the ideal ZIF-8 structure features fully saturated, tetrahedrally coordinated zinc centers, real materials can contain coordinatively unsaturated sites, often referred to as defects. acs.org These sites can arise from missing linkers or metal nodes during synthesis. In related frameworks like ZIF-67, the rational control of the metal-to-ligand ratio during synthesis has been shown to be a strategy for tuning the presence of these unsaturated sites. acs.org

Crystallographic Structures and Topological Considerations of ZIF-8

The long-range ordering in ZIF-8 is dictated by its unique crystallographic structure and topology, which impart exceptional stability and define its porous nature.

Sodalite (SOD) Topology and its Implications for ZIF-8 Framework Stability

ZIF-8 crystallizes with a sodalite (SOD) topology, a structure analogous to that of sodalite, a well-known zeolite. researchgate.netacs.orgscispace.com This iconic material, with the chemical composition Zn(2-methylimidazolate)₂, is the most extensively studied ZIF. acs.orgscispace.com The SOD topology is characterized by the arrangement of the ZnN₄ tetrahedra into cages that are joined by shared 4- and 6-membered rings. researchgate.net This specific arrangement results in a highly symmetrical and robust framework. researchgate.net

The stability of the ZIF-8 framework is a direct consequence of this zeolitic topology. The strong, directional coordination bonds between zinc and the imidazolate linkers, combined with the interconnected cage structure, contribute to the material's notable thermal and chemical stability. The framework possesses large spherical cavities, or β-cages, with small apertures of approximately 3.4 Å in diameter, which control access to the internal pore volume. acs.orgscispace.com

Three-Dimensional Network Formation from Interconnected Polyhedra in ZIF-8

The formation of the three-dimensional ZIF-8 network can be understood hierarchically. The primary building units are the ZnN₄ tetrahedra. researchgate.net These tetrahedral nodes are linked together by the 2-methylimidazolate ligands, which span between adjacent zinc ions. researchgate.net This connectivity generates truncated octahedral β-cages, which are a defining feature of the SOD topology. researchgate.net

These polyhedral cages then interconnect in three dimensions, sharing their hexagonal (6-membered ring) and rhombic (4-membered ring) faces to create the extended, porous framework. researchgate.net The final structure is a highly ordered, cubic space group (I-43m) network of these cages, resulting in a material with a high void volume and a well-defined pore structure. researchgate.netacs.org

Framework Flexibility and Stimuli-Responsive Behavior of ZIF-8

A defining characteristic of ZIF-8 is its structural flexibility, which allows it to respond to various external triggers. acs.orgnih.gov This dynamic nature is a departure from the concept of rigid, static frameworks and is crucial for its application in areas like molecular sieving and gas separation. researchgate.net

The ZIF-8 framework undergoes significant structural changes when subjected to external stimuli. acs.orgnih.gov These responses are not merely minor perturbations but can involve substantial reorientations within the crystal lattice, affecting the material's porosity and properties.

Temperature: The structure of ZIF-8 is sensitive to temperature variations. Single-crystal X-ray diffraction studies have revealed that the lattice parameters of ZIF-8 change with temperature, expanding as temperature rises from 100 K to 500 K and contracting upon cooling. tandfonline.com This is attributed to temperature-dependent changes in the Zn-N bond lengths and the angles of the 2-methylimidazole (B133640) linker. tandfonline.com At low temperatures, a decrease in steric hindrance between methyl groups can lead to a softening of C-H stretching frequencies. acs.org The effect of temperature is also significant in gas adsorption processes, where it influences the interaction energy between the ZIF-8 framework and guest molecules. researchgate.net

Mechanical Pressure: Applying external pressure induces significant transformations in the ZIF-8 structure. High-pressure conditions can cause an expansion of the nanopore and unit cell. tandfonline.com More dramatically, ZIF-8 undergoes an irreversible pressure-induced amorphization at approximately 0.3 GPa. oup.com This transition involves an initial disruption of the medium-range order, followed by a densification due to changes in the short-range order structure. oup.com Liquid intrusion experiments under moderate pressures have also been used to probe the framework's mechanical response, revealing a recoverable channel deformation that points to a viscoelastic behavior. rsc.org

Guest Adsorption: The adsorption of guest molecules is a well-documented trigger for structural changes in ZIF-8. The framework can adsorb molecules larger than its crystallographically defined pore aperture (~3.4 Å) due to a "swinging" or "gate-opening" effect of the imidazolate linkers. researchgate.netresearchgate.netmdpi.com This structural deformation is governed by the polarizability, size, and shape of the guest molecules. nih.gov The adsorption of gases like nitrogen can induce a reorientation of the imidazolate linkers, leading to an increase in the window size of the framework's six-membered rings. researchgate.net

Electromagnetic Fields: The response of ZIFs to electromagnetic fields is an area of growing interest. acs.orgnih.gov While detailed mechanisms for ZIF-8 specifically are part of ongoing research, the dynamic nature of its framework and the potential for linker and bond reorientation suggest that such fields can influence its electronic and structural properties.

The following table summarizes the key stimuli and the observed structural responses in ZIF-8.

Table 1: Stimuli-Responsive Behavior of ZIF-8

| Stimulus | Structural Response | References |

|---|---|---|

| Temperature | Reversible changes in lattice parameters, unit cell volume, and bond lengths/angles. | tandfonline.com |

| Mechanical Pressure | Irreversible amorphization at ~0.3 GPa; viscoelastic deformation under liquid intrusion. | oup.comrsc.org |

| Guest Adsorption | "Gate-opening" or "swinging" of linkers to accommodate guest molecules larger than the static pore size. | researchgate.netmdpi.comnih.govresearchgate.net |

| Electromagnetic Fields | Potential for triggered structural and electronic responses. | acs.orgnih.gov |

The flexibility of ZIF-8 is rooted in the dynamic behavior of its constituent parts, specifically the 2-methylimidazolate linkers and the metal-linker bonds. rsc.org The "swing effect" is a critical aspect of this dynamic nature, where the imidazolate linkers rotate around the zinc-zinc axis. researchgate.net This motion, characterized by the Zn-Zn-Zn-CH3 dihedral angle, effectively enlarges the aperture of the framework, allowing for the diffusion of larger molecules than would otherwise be expected. researchgate.netchemrxiv.org This swinging motion can enlarge the effective aperture to approximately 4.0 Å from its crystallographically defined size of ~3.4 Å. researchgate.net

Recent studies suggest that metal-linker bonds in MOFs are not static but exist in a dynamic equilibrium between different conformations. rsc.org This lability helps explain the stimuli-responsive behavior and phase changes observed in materials like ZIF-8. The interaction with guest molecules can influence this equilibrium, driving the structural changes associated with adsorption. rsc.org

Under certain conditions, ZIF-8 can transition from a well-ordered crystalline material to a disordered amorphous phase. A primary inducing condition is the application of high mechanical pressure. At approximately 0.3 GPa, ZIF-8 undergoes an irreversible crystal-to-amorphous transition. oup.com This pressure-induced amorphization is linked to mechanical instability caused by elastic softening under compression. oup.com

Furthermore, the crystallization of ZIF-8 itself can involve an amorphous precursor. Studies have shown that ZIF-8 can crystallize from a solid amorphous ZIF (am-ZIF) phase. researchgate.netbohrium.compnnl.gov This amorphous precursor has a composition and structure distinct from the final crystalline ZIF-8. bohrium.compnnl.gov The transformation from the amorphous to the crystalline state often proceeds via a dissolution and recrystallization mechanism, and controlling the kinetics of this process allows for the selective fabrication of ZIF-8 crystals with different morphologies, such as dodecahedral or cubic shapes. researchgate.netbohrium.comosti.gov

Advanced Spectroscopic and Diffractional Characterization of ZIF-8

A comprehensive understanding of ZIF-8's structure, from its local coordination environment to its long-range crystalline order, is achieved through a combination of advanced characterization techniques. Fourier Transform Infrared (FT-IR) spectroscopy and X-ray Diffraction (XRD) are indispensable tools for this purpose.

FT-IR spectroscopy is a powerful technique for probing the vibrational modes of molecules and is used extensively to confirm the successful synthesis and coordination within ZIF-8. The interaction between the zinc metal center and the 2-methylimidazolate ligand is clearly identified in the FT-IR spectrum.

The most direct evidence of the ligand-metal bond formation is the Zn-N stretching vibration, which appears as a characteristic peak in the far-infrared region, typically around 421-427 cm⁻¹. researchgate.netresearchgate.net The presence of this peak confirms that the zinc ions have been successfully coordinated by the nitrogen atoms of the imidazole (B134444) ring. researchgate.net

Other significant peaks in the FT-IR spectrum of ZIF-8 include:

C-H Stretching: Bands in the region of 2930-3180 cm⁻¹ correspond to the aliphatic and aromatic C-H stretching vibrations of the imidazole ring. researchgate.net

Imidazole Ring Bending: Peaks for the in-plane and out-of-plane bending of the imidazole ring are observed at approximately 950-1177 cm⁻¹ and 692-744 cm⁻¹, respectively. researchgate.net

C=N Stretching: A peak around 1584 cm⁻¹ is attributed to the stretching of the C=N bond within the imidazole ring.

The following table details the primary FT-IR absorption bands for ZIF-8 and their assignments.

Table 2: Characteristic FT-IR Peaks for ZIF-8

| Wavenumber (cm⁻¹) | Vibrational Assignment | References |

|---|---|---|

| ~421-427 | Zn-N stretch | researchgate.netresearchgate.net |

| ~692-744 | Imidazole ring out-of-plane bending | researchgate.net |

| ~950-1177 | Imidazole ring in-plane bending | researchgate.net |

| ~1584 | C=N stretch | |

| ~2930-3180 | Aliphatic and aromatic C-H stretch | researchgate.net |

FT-IR spectroscopy is also sensitive enough to detect structural defects, such as missing linkers or uncoordinated species, which can appear as additional or shifted signals in the spectrum. aiche.org

X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD), is the definitive method for verifying the crystallinity and identifying the phase of synthesized ZIF-8. A successful synthesis yields a material with a highly crystalline structure, which is reflected in an XRD pattern with sharp, well-defined diffraction peaks. tandfonline.comresearchgate.net The positions and intensities of these peaks are a fingerprint of the material's crystal structure.

The XRD pattern of ZIF-8 is consistently matched with simulated patterns and reference data (e.g., JCPDS 00-062-1030). tandfonline.comacs.org The characteristic peaks confirm the sodalite (SOD) topology of the framework. Key diffraction peaks are consistently observed at specific 2θ angles, corresponding to distinct crystal planes (hkl).

The following table lists the prominent XRD peaks for crystalline ZIF-8.

Table 3: Representative XRD Peaks for ZIF-8

| 2θ (degrees) | (hkl) Crystal Plane | References |

|---|---|---|

| 7.30 - 7.36 | (011) | researchgate.netacs.org |

| 10.35 - 10.41 | (002) | researchgate.netacs.org |

| 12.70 - 12.75 | (112) | researchgate.netacs.org |

| 14.76 - 14.80 | (022) | researchgate.netacs.org |

| 16.40 - 16.48 | (013) | researchgate.netacs.org |

| 18.00 - 18.08 | (222) | researchgate.netacs.org |

The XRD technique is crucial not only for initial phase identification but also for studying phase transitions. For example, it is used to monitor the transformation of a 2D ZIF-L phase into the 3D ZIF-8 structure or to observe the loss of crystallinity during pressure-induced amorphization, where the sharp peaks are replaced by a broad, diffuse halo. nih.govoup.com

Scanning Electron Microscopy (SEM) for Morphological and Nanostructural Elucidation of ZIF-8

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology and nanostructure of ZIF-8 crystals. The synthesis conditions, such as the molar ratio of 2-methylimidazole (Hmim) to zinc nitrate (B79036) hexahydrate, significantly influence the resulting crystal morphology. d-nb.info

At low Hmim/Zn molar ratios, ZIF-8 crystals typically exhibit a cubic shape. d-nb.info As the molar ratio increases, the morphology evolves into truncated rhombic dodecahedrons and eventually well-defined rhombic dodecahedrons. d-nb.info Some studies have also reported the formation of petal-like or leaf-shaped ZIF-8 crystals under specific aqueous synthesis conditions. researchgate.netmdpi.com The particle size of ZIF-8 can also be controlled, with studies showing sizes ranging from approximately 50 nm to several micrometers. researchgate.netliverpool.ac.uk

SEM imaging reveals that the integration of other materials, such as metal oxides, into the ZIF-8 structure to form composites generally does not significantly alter the characteristic polyhedral morphology of the ZIF-8 crystals. researchgate.net Furthermore, SEM is used to observe the formation of ZIF-8 thin films, providing insights into their density, uniformity, and thickness, which can be precisely controlled. acs.org For instance, a linear relationship has been observed between the number of deposition cycles in a chemical bath deposition (CBD) process and the resulting film thickness, which can range from 90 nm to 2.5 µm. acs.org

Nitrogen Adsorption-Desorption Isotherms (BET) for Surface Area and Pore Volume Determination of ZIF-8

Nitrogen adsorption-desorption isotherms are critical for characterizing the porosity of ZIF-8. The analysis, typically performed at 77 K, reveals a type I isotherm, which is characteristic of microporous materials. researchgate.netyoutube.com This indicates that the pores are filled at low relative pressures. mdpi.com In some cases, at higher relative pressures (P/P₀ > 0.9), the isotherm can exhibit type IV behavior, suggesting the presence of mesopores, often attributed to inter-crystalline voids or defects in the material. researchgate.netmdpi.com

The Brunauer-Emmett-Teller (BET) method is employed to calculate the specific surface area of ZIF-8 from the nitrogen adsorption data. fau.eu Reported BET surface areas for ZIF-8 can vary significantly depending on the synthesis method and conditions, with values ranging from 587 m²/g to as high as 1745.4 m²/g. researchgate.netresearchgate.net Similarly, Langmuir surface areas have been reported to be around 1943 m²/g to 1964.4 m²/g. d-nb.inforesearchgate.net

The total pore volume is another key parameter obtained from these isotherms, typically determined from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). fau.eu Reported total pore volumes for ZIF-8 are in the range of 0.61 to 0.720 cm³/g. d-nb.inforesearchgate.net The t-plot method can be used to specifically determine the micropore volume. d-nb.info The introduction of templates like cetyltrimethylammonium bromide (CTAB) and L-histidine during synthesis can create hierarchical structures with both micropores and mesopores, leading to increased specific surface area and total pore volume. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| BET Surface Area | 587 - 1745.4 m²/g | researchgate.netresearchgate.net |

| Langmuir Surface Area | 1943 - 1964.4 m²/g | d-nb.inforesearchgate.net |

| Total Pore Volume | 0.61 - 0.720 cm³/g | d-nb.inforesearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Dynamics of ZIF-8 Components

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the local structure and dynamic behavior of the ZIF-8 framework and guest molecules within its pores. Solid-state NMR studies, including ¹H, ²H, ¹³C, and ⁶⁷Zn NMR, have been employed to probe the rigidity and mobility of the 2-methylimidazolate linkers. acs.orgberkeley.edu

¹H NMR studies have revealed that the 2-methylimidazolate rings in the ZIF-8 structure are not static but undergo flipping motions with flip angles of approximately 55°. researchgate.net This "swing effect" of the linkers is believed to play a crucial role in the ability of ZIF-8 to adsorb molecules that are larger than its theoretical pore aperture. researchgate.net The rapid axial rotation of the methyl groups on the imidazolate ring has also been observed. researchgate.net

Temperature-dependent spin-lattice relaxation time (T₁) measurements indicate that the adsorption of guest molecules can reduce the motion of the 2-methylimidazolate rings. researchgate.net Interestingly, under ambient conditions, the dominant relaxation mechanism for ZIF-8 is often due to interactions with paramagnetic molecular oxygen from the atmosphere, which primarily interacts with the imidazolate ring rather than the methyl group. berkeley.edu

²H and ⁶⁷Zn magic-angle spinning (MAS) NMR have been used to characterize guest-induced changes in the ZIF-8 lattice structure. acs.org These studies help in understanding the interactions between adsorbed molecules and the framework, which is essential for applications in separation and catalysis. acs.orgresearchgate.net

Single Crystal X-ray Diffraction for Precise Structural Determination of Zinc-Imidazole Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic structure of crystalline materials like zinc-imidazole complexes, including ZIF-8. This technique has confirmed that ZIF-8 possesses a cubic crystal system with the space group I-43m. nist.gov The structure is built from zinc ions tetrahedrally coordinated to the nitrogen atoms of four 2-methylimidazolate linkers, forming a framework with a sodalite (SOD) topology. acs.orgnih.gov

High-resolution synchrotron X-ray powder diffraction has provided a detailed reference pattern for ZIF-8, with a determined lattice parameter a = 17.01162(6) Šand a cell volume of 4932.08 ų. nist.gov Variable-temperature single-crystal X-ray diffraction studies have been used to analyze the thermal ellipsoids of the atoms in the ZIF-8 structure. berkeley.edu These studies have confirmed the rigid nature of the ZIF-8 framework, which is in contrast to the more dynamic behavior observed in some other metal-organic frameworks. berkeley.edu

The crystallographic data also reveals the presence of large, nearly spherical cavities interconnected by narrow windows of approximately 3.4 Å in diameter. researchgate.netnih.gov This precise structural information is fundamental to understanding the material's porosity and its performance in applications such as gas storage and separation.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition of ZIF-8 Composites

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a technique used to determine the elemental composition of a material. For ZIF-8 and its composites, EDX analysis confirms the presence of the expected elements: zinc (Zn), carbon (C), and nitrogen (N), which constitute the framework. researchgate.netfrontiersin.org

When ZIF-8 is modified or used to create composites, EDX is crucial for verifying the incorporation and distribution of the additional components. For example, in a ZIF-8-dimethylethylenediamine nanocomposite, EDX analysis showed an increased nitrogen content compared to pure ZIF-8, indicating the successful loading of the amine. researchgate.net Similarly, for ZIF-8 composites with metal oxides like Al₂O₃ or Zn₃V₂O₈, EDX mapping confirms the homogeneous distribution of the respective elements (Al, V, O) throughout the composite material. its.ac.idacs.org

| Sample | Detected Elements | Inference | Reference |

|---|---|---|---|

| Pure ZIF-8 | C, N, Zn | Confirms the basic elemental makeup of the framework. | researchgate.net |

| ZIF-8-dimethylethylenediamine | C, N, Zn | Increased nitrogen content confirms loading of the amine. | researchgate.net |

| ZIF-8/Al₂O₃ | Zn, C, N, Al, O | Presence of Al and O confirms the composite formation. | its.ac.id |

Computational and Theoretical Investigations of 2 Methylimidazole Zinc Salt Zif 8

Density Functional Theory (DFT) Studies on ZIF-8

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of 2-Methylimidazole (B133640) zinc salt, also known as ZIF-8. DFT allows for detailed analysis of the electronic structure, energy landscapes, and interactions within the ZIF-8 framework, providing insights that are often difficult to obtain through experimental methods alone.

Electronic Structure and Energy Landscape Calculations for ZIF-8

DFT calculations have been instrumental in elucidating the electronic properties and energy landscape of ZIF-8. These studies evaluate the structural and electronic properties of the bulk material, which are crucial for understanding its behavior in various applications. rsc.org By optimizing the crystal structure, researchers can predict the material's stability and electronic density of states under different conditions. researchgate.net For instance, DFT-optimized structures of ZIF-8 at zero pressure and at 5 GPa reveal distinct non-collapsed and collapsed phases, each with unique electronic signatures. researchgate.net The total and partial electronic density of states can be calculated to understand how pressure influences the electronic behavior of the framework. researchgate.net These calculations often incorporate dispersion corrections to accurately model the weak interactions that are prevalent in such framework materials. rsc.org The choice of DFT functional and basis set is critical, with methods like PBE with dispersion correction being identified as efficient for predicting the structure and stability of zinc-based ZIFs. acs.orgnih.gov

The energy landscape of ZIF-8, particularly in the context of guest molecule interactions, is a key area of investigation. For example, DFT calculations have been used to determine the most stable adsorption sites for various gas molecules within the ZIF-8 framework. rsc.org This involves calculating the potential energy surface (PES) to identify energy barriers for diffusion and adsorption. mdpi.com The interaction energy between guest molecules and the ZIF-8 framework is a critical parameter derived from these calculations, providing a quantitative measure of the strength of the host-guest interaction.

Adsorption and Diffusion Dynamics of Gas Molecules within ZIF-8 Frameworks (CO2, CH4, H2)

Computational studies, primarily using DFT, have been pivotal in understanding the adsorption and diffusion of gases like carbon dioxide (CO2), methane (B114726) (CH4), and hydrogen (H2) within the ZIF-8 framework. rsc.orgresearchgate.net These studies are essential for evaluating ZIF-8's potential in gas separation and storage applications. rsc.org

DFT calculations can determine the most stable adsorption sites and corresponding adsorption energies for different gas molecules. For CO2 and CH4, adsorption energies at the most stable sites have been calculated to be 5.01 and 4.47 kcal/mol, respectively. rsc.orgresearchgate.net This suggests a stronger interaction of CO2 with the ZIF-8 framework compared to CH4, which is a key factor in CO2/CH4 separation. ss-pub.org The isosteric heats of adsorption for CO2 have been consistently found to be higher than those for CH4 in ZIF-8. ss-pub.org Experimental adsorption isotherm data for CO2, CH4, N2, and H2 on ZIF-8 have been collected over wide ranges of temperature and pressure, providing valuable data for validating and refining computational models. acs.org

The diffusion dynamics of gas molecules are investigated by calculating the energy barriers for their movement through the framework's pores and windows. rsc.org The flexibility of the ZIF-8 framework plays a crucial role in diffusion. Studies have shown that the diffusivity of gases is significantly underestimated when the framework is treated as rigid. rsc.orgresearchgate.netacs.orgresearchgate.net When framework flexibility is included, the calculated diffusion coefficients are in much better agreement with experimental results. rsc.orgacs.orgresearchgate.net For instance, the diffusivity of CO2 is found to be about twice that of CH4 in a flexible ZIF-8 framework. rsc.org The narrow windows of the ZIF-8 structure, approximately 3.3 angstroms, present a significant barrier to diffusion, and the framework's ability to flex and "gate-open" is essential for the passage of molecules. youtube.comyoutube.com

| Gas Molecule | Adsorption Energy (kcal/mol) | Diffusivity relative to CH4 | Key Findings |

|---|---|---|---|

| CO2 | 5.01 rsc.orgresearchgate.net | ~2 times higher rsc.org | Stronger interaction and higher diffusivity compared to CH4. rsc.orgss-pub.org |

| CH4 | 4.47 rsc.orgresearchgate.net | 1 (Reference) | Weaker interaction with the framework. ss-pub.org |

| H2 | - | Significantly higher than CH4 youtube.com | Smaller size allows for easier hopping between cages. youtube.com |

Predictive Modeling of Intermolecular Interactions in ZIF-8 Systems

Predictive modeling of intermolecular interactions is crucial for understanding the behavior of ZIF-8 systems, particularly in the context of host-guest chemistry. researchgate.netmdpi.com Computational methods, including DFT and molecular mechanics, are employed to characterize these non-covalent interactions. nih.govnih.gov

DFT calculations incorporating long-range dispersion interactions are essential for accurately describing the weak interactions between adsorbate molecules and the ZIF-8 framework. rsc.org These models can predict binding energies and geometries of guest molecules within the host framework. The Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analyses are computational tools used to visualize and characterize weak attractive intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov

Force fields, which are sets of parameters describing the potential energy of a system, are often developed and refined based on DFT calculations. researchgate.netaip.org These force fields are then used in classical simulations, like Molecular Dynamics and Monte Carlo, to study larger systems and longer timescales than are feasible with DFT alone. aip.org For example, a flexible force field for ZIF-8 was developed by rescaling UFF parameters to fit CH4 adsorption isotherms obtained from Grand Canonical Monte Carlo (GCMC) simulations. researchgate.net Coarse-grained (CG) force fields are also being developed to study larger-scale phenomena such as the influence of defects and pressure effects on the performance of ZIF-8. aip.org

Influence of Coordination Environment on Reactivity and Acidity in Zinc-Imidazole Systems

The coordination environment of the zinc centers in ZIF-8 and related zinc-imidazole systems significantly influences their reactivity and acidity. researchgate.netresearchgate.netnih.gov DFT calculations have been employed to investigate how the coordination number and geometry of the zinc ion affect the properties of the system. researchgate.net

Studies have shown that both the coordination number and the molecular geometry have a substantial impact on the binding strength, deprotonation energy, and acidity of water molecules coordinated to the zinc center. researchgate.net This is particularly relevant for the catalytic activity of ZIF-8, as the zinc centers can act as Lewis acids, activating coordinated molecules. researchgate.net For instance, the pKa of a zinc-bound water molecule is significantly lowered, facilitating its deprotonation to form a reactive zinc-bound hydroxide (B78521). researchgate.net

Optimization of ZIF-8 Crystal Structure and Stability Analysis

Computational methods are extensively used to optimize the crystal structure of ZIF-8 and analyze its stability under various conditions. acs.orgnih.gov The process typically starts with experimental crystallographic data, and then DFT methods are used to refine the structure and calculate its properties. acs.orgnih.gov The cubic sodalite structure of the ZIF-8 unit cell is comprised of 276 atoms. acs.orgnih.gov

Different DFT functionals and basis sets, often with dispersion corrections, are employed to optimize the cell parameters and volume of the ZIF-8 structure. acs.orgnih.gov The choice of method can influence the calculated parameters, and comparisons with experimental data are crucial for validation. nih.gov For example, studies have compared the results of different DFT methods and found that the inclusion of dispersion corrections is vital for accurate predictions of the crystal structure. nih.gov

The stability of ZIF-8 is a critical factor for its practical applications and has been investigated both experimentally and computationally. ed.ac.ukelsevierpure.com Thermal stability is a key concern, as degradation can lead to a loss of crystallinity and surface area. ed.ac.uk Computational studies can complement experimental techniques like thermogravimetric analysis (TGA) by providing insights into the mechanisms of thermal degradation. ed.ac.uk The stability of ZIF-8 in different environments, such as in the presence of water or CO2, has also been a subject of investigation. elsevierpure.comnih.gov For example, computational and structural evaluations have identified that in a basic environment, CO2 can react to form species that degrade the ZIF-8 framework. nih.gov

| DFT Method | Key Features/Findings | Reference |

|---|---|---|

| PBE with dispersion correction | Efficient for predicting structure and stability of zinc-based ZIFs. | acs.orgnih.gov |

| DFT-D2/TZVP | Reliable for predicting experimental crystal structure and stability. | nih.gov |

| RPBE/6-31G | Calculated volume change of ~4.7%. | nih.gov |

Molecular Dynamics (MD) Simulations of ZIF-8

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of ZIF-8 at an atomistic level. youtube.comtue.nl By solving Newton's equations of motion for all atoms in the system, MD simulations can provide insights into the flexibility of the framework, the diffusion of guest molecules, and the structural response to external stimuli like temperature and pressure. tue.nl

MD simulations have been instrumental in understanding the diffusion of various guest molecules within the ZIF-8 framework. youtube.comnih.gov These simulations have revealed that the flexibility of the framework is crucial for molecular transport. aip.org The "gate-opening" phenomenon, where the imidazolate linkers swing to allow the passage of molecules through the narrow windows, is a key finding from MD studies. aip.org Simulations have been used to calculate diffusion coefficients for a range of molecules, including hydrocarbons, noble gases, and industrial gases. nih.govumn.edu For instance, MD simulations have shown that hydrogen, being a smaller molecule, can hop from one cage to the next much more easily than methane. youtube.com

The structural and mechanical properties of ZIF-8 have also been investigated using MD simulations. tue.nl By performing simulations in the isothermal-isobaric (NPT) ensemble, researchers can calculate the lattice parameters of the ZIF-8 crystal structure as a function of temperature and pressure. tue.nl These studies have confirmed the high thermal stability of ZIF-8, showing that the lattice parameter only weakly depends on temperature. tue.nl MD simulations have also been used to study the response of ZIF-8 to high pressure, including the phenomenon of amorphization. aip.orgtue.nl

The development and validation of flexible force fields are essential for accurate MD simulations of ZIF-8. aip.orgtue.nl Several force fields have been specifically developed for ZIF-8, and their ability to reproduce experimental properties is continuously evaluated. tue.nl These force fields are crucial for describing the interactions between the organic linkers and the inorganic metal centers, which govern the framework's flexibility and its interactions with guest molecules. tue.nl

Simulating Nucleation and Crystal Growth Mechanisms of ZIF-8

The formation of ZIF-8 crystals is a complex process involving nucleation and subsequent growth, which has been the subject of extensive computational and experimental investigation. nih.govacs.org Understanding these mechanisms is crucial for controlling the size, morphology, and ultimately the properties of the resulting ZIF-8 particles. chemrxiv.org

Several studies have proposed different pathways for ZIF-8 nucleation and growth. Some reports suggest that crystalline nuclei form in the initial stages of synthesis, while others propose that nucleation occurs through the internal reorganization of metastable phases that emerge when the precursor solutions are mixed. nih.govacs.org Similarly, various growth mechanisms have been put forward, including the addition of individual ions and linkers, the attachment of smaller ZIF-8 units, and aggregative growth. nih.govacs.org

The supersaturation conditions, determined by the molar ratios of the zinc source, 2-methylimidazole (HmIm), and the solvent, play a critical role in dictating the dominant nucleation and growth mechanism. nih.govacs.org Machine learning analyses of large datasets of synthetic conditions have helped to create a unified roadmap for ZIF-8 formation, identifying the key variables that influence particle size and morphology. chemrxiv.org

In situ atomic force microscopy (AFM) has been employed to study the kinetics of ZIF-8 surface growth. These studies have revealed that the growth process occurs through the nucleation and spreading of metastable, unenclosed sub-steps that eventually form stable terraces of the enclosed framework structure. manchester.ac.uk The activation energies for nucleation and crystal growth have been determined, providing quantitative insights into the kinetics of ZIF-8 crystallization. manchester.ac.uk For instance, in a dimethylformamide (DMF) solvent, the activation energy for nucleation was found to be approximately 120 kJ mol⁻¹, while the activation energy for crystal growth was about 95 kJ mol⁻¹. manchester.ac.uk

Understanding Guest Molecule Transport and Diffusion within ZIF-8 Pores

The transport and diffusion of guest molecules within the pores of ZIF-8 are fundamental to its performance in applications such as gas separation and catalysis. Molecular dynamics (MD) simulations have been instrumental in providing a microscopic understanding of these processes. youtube.com

The narrow pore apertures of ZIF-8 (approximately 3.4 Å) are comparable in size to many small gas molecules, leading to size-selective transport. doe.gov For example, MD simulations have shown that for a mixture of hydrogen (H₂) and carbon dioxide (CO₂), the diffusion selectivity is overwhelmingly in favor of the smaller hydrogen molecule. youtube.comyoutube.com

The flexibility of the ZIF-8 framework also plays a crucial role in guest molecule diffusion. The framework can deform to allow the passage of molecules that are nominally larger than the pore aperture. osti.gov First-principles density functional theory (DFT) calculations have shown that the diffusion barrier for CO₂ is significantly reduced when the framework atoms are allowed to relax. osti.gov

Molecular dynamics simulations have been used to create animations that visualize the movement of various guest molecules within the ZIF-8 structure, offering insights into diffusion characteristics. youtube.com These simulations often involve a 2x2x2 supercell of the ZIF-8 unit cell and are typically run at 300 K. youtube.com For instance, simulations of methanol (B129727) and ethanol (B145695) diffusion have revealed the phenomenon of molecular clustering due to hydrogen bonding, which can lead to slower diffusion. youtube.com